2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-NITRO-13-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-NITRO-13-THIAZOL-2-YL)ACETAMIDE: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features both a pyrazole and a thiazole ring, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-NITRO-13-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Thiazole Ring: The thiazole ring is synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the nitro-substituted thiazole through an acetamide linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups. Common nucleophiles include amines, thiols, and alkoxides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures. This can be facilitated by heating or using specific catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acidic or basic catalysts, transition metal catalysts.
Major Products
Amino Derivatives: Formed by the reduction of nitro groups.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Cyclized Products: Formed by cyclization reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-NITRO-13-THIAZOL-2-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The presence of both pyrazole and thiazole rings suggests that it may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its heterocyclic structure can impart desirable characteristics such as thermal stability, conductivity, and reactivity, making it useful in the production of advanced materials for electronics, coatings, and other applications.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-NITRO-13-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and thiazole rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-NITRO-13-THIAZOL-2-YL)ACETAMIDE: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in the presence of both nitro groups and the specific arrangement of the pyrazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O5S/c1-5-2-6(14(17)18)12-13(5)4-7(16)11-9-10-3-8(21-9)15(19)20/h2-3H,4H2,1H3,(H,10,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYPFKFJJNMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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